Methyl 5-amino-4-methyl-2-nitrobenzoate
Description
Systematic IUPAC Nomenclature and CAS Registry Numbers
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its benzene core. The parent structure is benzoic acid, modified by substituents at the 2-, 4-, and 5-positions. The nitro group (-NO₂) occupies position 2, the methyl group (-CH₃) resides at position 4, and the amino group (-NH₂) is located at position 5. The carboxylic acid moiety is esterified with a methyl group, yielding the full systematic name: methyl 5-amino-4-methyl-2-nitrobenzoate .
While the exact CAS Registry Number for this specific compound is not explicitly listed in the provided sources, analogous nitrobenzoate derivatives offer insights. For example, methyl 5-amino-2-nitrobenzoate (lacking the 4-methyl group) is assigned CAS 11446896, and methyl 3-amino-2-methyl-5-nitrobenzoate (with substituents at positions 2, 3, and 5) carries CAS 146948-44-9. These examples highlight the precision required in CAS assignments, where even minor positional changes alter identifiers.
Structural Isomerism and Positional Variants in Nitrobenzoate Derivatives
Structural isomerism in nitrobenzoates arises from variations in substituent positions. For instance:
- Methyl 5-amino-2-nitrobenzoate retains the amino and nitro groups at positions 5 and 2 but lacks the 4-methyl substituent.
- Methyl 4-amino-3-methyl-5-nitrobenzoate shifts the amino group to position 4 and introduces a methyl group at position 3, demonstrating how minor positional adjustments create distinct isomers.
- Methyl 3-amino-2-methyl-5-nitrobenzoate further illustrates isomer diversity, with substituents at positions 2, 3, and 5.
The presence of the 4-methyl group in the target compound introduces steric and electronic effects absent in simpler analogues. Comparative studies of these isomers reveal how substituent placement influences reactivity and physicochemical properties, such as solubility and melting points.
Synonymous Designations and Database Identifiers
This compound is referenced under multiple synonymous designations across chemical databases:
- IUPAC Name : this compound (as previously detailed).
- Alternative Names :
- 5-Amino-4-methyl-2-nitrobenzoic acid methyl ester
- Methyl ester of 2-nitro-4-methyl-5-aminobenzoic acid
- 2-Nitro-5-amino-4-methylbenzoic acid methyl ester
Database identifiers further clarify its identity. While PubChem entries for closely related compounds (e.g., CID 11446896, CID 21098151) do not directly include this derivative, their structural similarities suggest analogous classification pathways. For example, the SMILES string COC(=O)C1=C(C(=CC(=C1)N)C)N+[O-] could represent its structure, inferred from methyl 5-amino-2-nitrobenzoate’s SMILES (COC(=O)C1=C(C=CC(=C1)N)N+[O-]) with an added methyl group at position 4.
Regulatory and commercial databases, such as ChemicalBook and PubChem, employ these identifiers to catalog nitrobenzoate derivatives, ensuring precise tracking despite structural nuances.
Properties
Molecular Formula |
C9H10N2O4 |
|---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
methyl 5-amino-4-methyl-2-nitrobenzoate |
InChI |
InChI=1S/C9H10N2O4/c1-5-3-8(11(13)14)6(4-7(5)10)9(12)15-2/h3-4H,10H2,1-2H3 |
InChI Key |
BTIDNAXGKLQYKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration: The synthesis begins with the nitration of methyl 4-methylbenzoate using a mixture of concentrated nitric acid and sulfuric acid. This introduces the nitro group at the 2-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalytic amount of sulfuric acid to form the methyl ester.
Industrial Production Methods: Industrial production of methyl 5-amino-4-methyl-2-nitrobenzoate typically involves large-scale nitration and reduction processes, followed by esterification. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder or catalytic hydrogenation.
Substitution: The amino group can undergo electrophilic substitution reactions, such as diazotization followed by coupling with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Iron powder in hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium nitrite and hydrochloric acid for diazotization, followed by coupling with nucleophiles like phenols or amines.
Major Products:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of azo compounds or other substituted derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active molecules.
- Studied for its interactions with enzymes and other biological macromolecules.
Medicine:
- Explored for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
- Evaluated for its antimicrobial and anticancer properties.
Industry:
- Utilized in the production of dyes, pigments, and other specialty chemicals.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-amino-4-methyl-2-nitrobenzoate involves its interactions with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the nitro group can undergo reduction or oxidation. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Key Structural and Functional Differences
Substituent Effects: Electron-Withdrawing Groups: The nitro group in this compound and its analogs increases electrophilicity, making these compounds reactive toward nucleophilic substitution or reduction. For example, Methyl 5-benzyloxy-4-methoxy-2-nitrobenzoate’s benzyloxy group further stabilizes the aromatic ring via resonance . Amino vs. Acetamido: The free amino group in the target compound offers greater reactivity (e.g., diazotization or coupling reactions) compared to the acetamido group in Methyl 5-acetamido-4-ethoxy-2-nitrobenzoate, which is more sterically hindered and less nucleophilic .
Physical Properties :
- Solubility : Compounds with polar groups (e.g., 5-hydroxy-4-methoxy-2-nitrobenzoic acid) exhibit higher water solubility due to carboxylic acid and hydroxy groups, whereas benzyloxy or ethoxy substituents enhance lipid solubility .
- Melting Points : Nitro groups generally increase melting points, but bulky substituents (e.g., benzyloxy) may lower them by disrupting crystal packing .
Applications: Pharmaceutical Intermediates: Methyl 5-acetamido-4-ethoxy-2-nitrobenzoate is a known impurity in the synthesis of Neratinib, an anticancer drug, highlighting the role of nitrobenzoates in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
